molecular formula C20H25N5O6S B10944716 N-[3-(morpholin-4-yl)propyl]-2-({5-[(4-nitrophenoxy)methyl]furan-2-yl}carbonyl)hydrazinecarbothioamide

N-[3-(morpholin-4-yl)propyl]-2-({5-[(4-nitrophenoxy)methyl]furan-2-yl}carbonyl)hydrazinecarbothioamide

Cat. No.: B10944716
M. Wt: 463.5 g/mol
InChI Key: UGLBLNKJFJVMBA-UHFFFAOYSA-N
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Description

N-(3-MORPHOLINOPROPYL)-2-({5-[(4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a nitrophenyl group, and a furan ring, making it a unique molecule with diverse chemical properties.

Properties

Molecular Formula

C20H25N5O6S

Molecular Weight

463.5 g/mol

IUPAC Name

1-(3-morpholin-4-ylpropyl)-3-[[5-[(4-nitrophenoxy)methyl]furan-2-carbonyl]amino]thiourea

InChI

InChI=1S/C20H25N5O6S/c26-19(22-23-20(32)21-8-1-9-24-10-12-29-13-11-24)18-7-6-17(31-18)14-30-16-4-2-15(3-5-16)25(27)28/h2-7H,1,8-14H2,(H,22,26)(H2,21,23,32)

InChI Key

UGLBLNKJFJVMBA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=S)NNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-MORPHOLINOPROPYL)-2-({5-[(4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:

    Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with a suitable alkylating agent to form the morpholinopropyl derivative.

    Introduction of the Nitro Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.

    Furan Ring Formation: The furan ring is synthesized through a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The final step involves coupling the morpholinopropyl derivative, nitrophenyl group, and furan ring through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-MORPHOLINOPROPYL)-2-({5-[(4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted morpholine derivatives.

Scientific Research Applications

N-(3-MORPHOLINOPROPYL)-2-({5-[(4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-MORPHOLINOPROPYL)-2-({5-[(4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(3-morpholinopropyl)cyclohexanamine
  • 4-(3-MORPHOLINOPROPYL)-1-(PIPERONYLIDENE)-3-THIOSEMICARBAZIDE

Uniqueness

N-(3-MORPHOLINOPROPYL)-2-({5-[(4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a morpholine ring, nitrophenyl group, and furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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